molecular formula C9H16O B147523 Non-2-yn-1-ol CAS No. 5921-73-3

Non-2-yn-1-ol

Cat. No. B147523
CAS RN: 5921-73-3
M. Wt: 140.22 g/mol
InChI Key: XERDOEKKHDALKJ-UHFFFAOYSA-N
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Description

Non-2-yn-1-ol, also known as 2-Nonyn-1-ol, is used as an organic chemical synthesis intermediate .


Synthesis Analysis

Non-2-yn-1-ol is a chemical compound with the molecular formula C9H16O . It is used as an intermediate in organic chemical synthesis . A synthetic method that relies on NIS (N-iodosuccinimide)-mediated cycloisomerization reactions of 1- (2’-anilinyl)prop-2-yn-1-ols to gem-3- (diiodomethyl)indolin-2-ones and 2- (iodomethylene)indolin-3-ones has been developed .


Molecular Structure Analysis

The molecular structure of Non-2-yn-1-ol consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The InChI representation of its structure is InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 .


Physical And Chemical Properties Analysis

Non-2-yn-1-ol has a molecular weight of 140.22 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 160.9±8.0 °C at 760 mmHg, and a flash point of 54.9±11.4 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Versatile Synthesis Using Palladium Catalysis : Non-2-yn-1-ol derivatives, such as 1-(2-aminoaryl)-2-yn-1-ols, are used in palladium-catalyzed carbonylation reactions. These reactions produce quinoline-3-carboxylic esters and indol-2-acetic esters, which are significant in organic synthesis (Gabriele et al., 2008).

  • Oxidative Cyclization and Methoxycarbonylation : Another application involves the oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, which can lead to the production of various organic compounds, such as 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans (Gabriele et al., 2000).

  • Enantiomeric Separation : Non-2-yn-1-ol compounds, specifically 1-phenyl-non-2-yn-1-ol, can be enantiomerically separated using chiral stationary phase high-performance liquid chromatography (HPLC), which is crucial for obtaining optically active compounds (Du Xi, 2011).

Chemical Structure and Properties

  • Molecular Assembly Studies : Research into the solid-state supramolecular assembly of prop-2-yn-1-ol and related alkynol complexes provides insights into intermolecular interactions and hydrogen-bonding patterns. These studies are essential for understanding the properties of alkyne monoalcohols and diols in various states (Braga et al., 1997).

  • NMR Assignment of Derivatives : Non-2-yn-1-ol derivatives are also subject to nuclear magnetic resonance (NMR) studies for signal assignments, providing valuable information for understanding their chemical structures and reactions (Cui Yan-fang, 2008).

Applications in Synthesis of Other Compounds

  • Synthesis of Sex Pheromones : E-2-Penten-4-yn-1-ol, a related compound, has been used to synthesize sex pheromones for cotton pests, demonstrating the utility of non-2-yn-1-ol derivatives in agricultural applications (Yadav et al., 1989).

  • Iodobenzannulation and Synthetic Applications : The iodobenzannulation of yne-allenones, involving the rearrangement of C≡C bonds, provides access to various naphthalen-1-ols, showcasing the versatility of non-2-yn-1-ol derivatives in synthesizing complex organic structures (Li et al., 2018).

Safety And Hazards

Non-2-yn-1-ol should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided .

Future Directions

While Non-2-yn-1-ol is currently used as an organic chemical synthesis intermediate , future research and applications are not explicitly mentioned in the available resources.

properties

IUPAC Name

non-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERDOEKKHDALKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207956
Record name Non-2-yn-1-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Non-2-yn-1-ol

CAS RN

5921-73-3
Record name 2-Nonyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5921-73-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Non-2-yn-1-ol
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Record name Non-2-yn-1-ol
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Record name Non-2-yn-1-ol
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Synthesis routes and methods

Procedure details

In a 250-mL flask equipped with a stir bar, I-Pr2NH (7.34 g, 72.5 mmol) and THF (20 mL) were stirred under argon and cooled to 0° C. A 2.5-M solution of n-BuLi in toluene (29.0 mL, 72.5 mmol) was added slowly to the stirring solution. The reaction was stirred for 30 min at 0° C. and then cooled to −78° C. in a dry ice/acetone bath. Then 1-octyne was added slowly via syringe to the reaction and a white precipitate formed. To dissolve the precipitate, HMPA (23.6 g, 132 mmol) was added in one portion. The cloudy solution was stirred under argon at −78° C. for 30 minutes before warming to 0° C. when the precipitate dissolved. A solution of paraformaldehyde (CH2O)n (5.94 g, 198 mmol) in THF (60 mL) was stirred under argon at −78° C. The alkynyllitheate was then added via cannula with positive argon pressure to the (CH2O)n solution. The reaction was then allowed to warm slowly to room temperature. The reaction was quenched with water and extracted with Et2O. The organic layers were combined, washed with water and brine, dried with MgSO4, and concentrated. This produced 24.4 g of orange oil. The product was purified with flash column chromatography on silica gel (10% Et2O in hexane) to give 5.07 g of amber oil (55%):
[Compound]
Name
I-Pr2NH
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
23.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
paraformaldehyde (CH2O)n
Quantity
5.94 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
[Compound]
Name
(CH2O)n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Shi, LF Yao - Chemistry–A European Journal, 2008 - Wiley Online Library
… It should be noted that in the reactions of VDCP 1 a with 1,1-diphenyl-non-2-yn-1-ol 2 l and VDCP 1 k with 2-methyl-4-phenyl-but-3-yn-2-ol 2 m under these optimized conditions, …
GD McAllister, CD Wilfred, RJK Taylor - Synlett, 2002 - thieme-connect.com
… Propargyl alcohols were also studied (entries iii and iv): both non-2-yn-1-ol and 3-phenylprop-2-yn-1-ol gave the corresponding nitriles in good yields, the latter reaction taking only 2 …
Number of citations: 44 www.thieme-connect.com
RN Kadikova, AM Gabdullin, OS Mozgovoj… - Molecules, 2021 - mdpi.com
… We failed to reduce the triple bond in such propargylic alcohols as non-2-yn-1-ol and 3-phenylprop-2-yn-1-ol under the organoniobium synthesis conditions. The starting acetylenic …
Number of citations: 9 www.mdpi.com
S Frank, K Reglitz, V Mall, U Morgenstern… - Indoor …, 2021 - Wiley Online Library
… ( 2 H 2 )-13 was synthesized from non-2-yn-1-ol (VWR) by deuteration with deuterium gas (Silantes) over Lindlar catalyst 25 and oxidation of the obtained (2Z)-(2,3- 2 H 2 )non-2-en-1-ol …
Number of citations: 6 onlinelibrary.wiley.com
S Ma, J Liu, S Li, B Chen, J Cheng… - Advanced Synthesis …, 2011 - Wiley Online Library
Oxidation of alcohols is a fundamental transformation related to our daily life. Traditional approaches with at least one stoichiometric amount of oxidants are expensive and cause …
Number of citations: 201 onlinelibrary.wiley.com
NA Danilkina, AA Vasileva… - Russian Chemical Reviews, 2020 - iopscience.iop.org
Alexei Evgrafovich Favorskii was an outstanding organic chemist who left a great scientific legacy as a result of long time and fruitful work. Most of the theoretically and practically …
Number of citations: 7 iopscience.iop.org
X Du, Q Wang, X He, RG Peng, X Zhang, XQ Yu - Tetrahedron: Asymmetry, 2011 - Elsevier
… isopropanol in hexane at 1.0mL/min unless otherwise indicated, and were detected at 254 nm by the Waters 2487 (5% isopropanol in hexane at 1.0 mL/min for 1-phenyl-non-2-yn-1-ol …
Number of citations: 19 www.sciencedirect.com
Y Gao, Q Shan, J Liu, L Wang, Y Du - Organic & Biomolecular …, 2014 - pubs.rsc.org
… Non-2-yn-1-ol (12). To a cooled solution of propargyl alcohol 9 (2.65 mL, 45.84 mmol) in THF (50 mL) was added n-BuLi (2.2 M in hexane, 43 mL, 94.6 mmol) at −78 C and the mixture …
Number of citations: 16 pubs.rsc.org
P Chen, S Wei, L Wang, B Tang, S Wang… - Journal of …, 2016 - academic.oup.com
… In our previous study, CHIRALCEL OD column (250 × 4.6 mm; particle size 10 μm) was used for the separation of 1-phenyl-non-2-yn-1-ol enantiomers, but it was not suitable for the …
Number of citations: 5 academic.oup.com
L Ziesche, L Wolter, H Wang, T Brinkhoff, M Pohlner… - Marine Drugs, 2018 - mdpi.com
… The addition of paraformaldehyde furnished non-2-yn-1-ol (7). The allylic alcohol (Z)-non-2-en-1-ol (8) was obtained after hydrogenation with Lindlar′s catalysts. A Heck reaction …
Number of citations: 8 www.mdpi.com

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